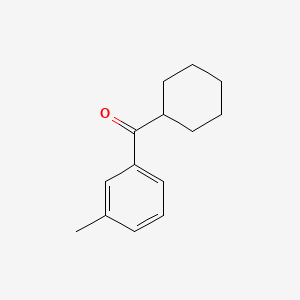

Cyclohexyl m-tolyl ketone

Description

Historical Context of Ketone Synthesis Research

The synthesis of ketones has been a cornerstone of organic chemistry for over a century. Early methods often relied on the oxidation of secondary alcohols using strong oxidants like potassium permanganate (B83412) or chromium(VI) compounds. wikipedia.org Another classical approach is the Friedel-Crafts acylation, which allows for the preparation of aryl ketones by reacting an acyl chloride or anhydride (B1165640) with an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org

Other foundational methods include:

Reaction of organometallic reagents with carboxylic acid derivatives : The use of Grignard reagents with nitriles or, more effectively, organocadmium or organocopper compounds with acid chlorides, provided pathways to a wide range of ketones. wikipedia.org A significant advancement was the Weinreb-Nahm ketone synthesis, discovered in 1981, which uses an N,O-dimethylhydroxylamine amide (Weinreb-Nahm amide) to react with organolithium or Grignard reagents, preventing the common issue of over-addition to form alcohols. wikipedia.org

Ozonolysis : This method cleaves alkenes to produce aldehydes or ketones, depending on the structure of the starting alkene. wikipedia.org

Biochemical pathways : In nature, many ketones are produced through metabolic processes. For instance, ketone bodies like acetoacetate (B1235776) are synthesized in the liver from acetyl-CoA, particularly during periods of low glucose availability. rose-hulman.edumdpi.com

These classical methods, while foundational, often required harsh conditions or the use of stoichiometric and sometimes toxic reagents, driving the search for more efficient and milder synthetic routes. researchgate.net

Current Research Frontiers in Ketone Derivatization and Transformation

Modern organic synthesis has introduced a variety of sophisticated methods for preparing and modifying ketones, focusing on efficiency, selectivity, and sustainability.

Key areas of current research include:

C-H Functionalization : Transition metal-catalyzed C-H activation has become a powerful tool, allowing for the direct formation of C-C or C-heteroatom bonds at positions previously difficult to access. researchgate.netnih.gov The ketone's carbonyl group can act as a directing group to guide the catalyst to a specific C-H bond, often in the ortho position of an aryl ketone or the β-position of an aliphatic ketone. researchgate.netnih.govorganic-chemistry.orgacs.org This strategy avoids the need for pre-functionalized starting materials, increasing atom economy. nih.gov

Photocatalysis : The use of light to drive chemical reactions has opened new avenues for ketone synthesis and derivatization. nih.gov Aromatic ketones themselves can act as inexpensive and stable photocatalysts. acs.org Photoredox catalysis enables transformations under mild conditions, such as the α-arylation of ketones using readily available aryl halides. chemrxiv.org These methods often proceed via radical intermediates, offering reactivity patterns complementary to traditional ionic pathways. acs.orgorganic-chemistry.org

Chain-Walking Isomerization : A novel frontier is the "chain-walking" isomerization of ketones, a process analogous to the well-established alkene chain-walking. acs.orgnih.gov This transformation allows for the migration of a ketone's carbonyl group along a carbon chain, a process that can be catalyzed by simple organocatalysts like pyrrolidine (B122466) and elemental sulfur. acs.orgthieme-connect.comnih.gov This method enables the conversion of readily available ketone isomers into more valuable or difficult-to-synthesize "unnatural" isomers, which is particularly useful in the late-stage modification of complex molecules like steroids. acs.orgnih.gov

These advanced methodologies are continually expanding the toolkit available to chemists for the precise and efficient manipulation of ketone-containing molecules.

Positioning Cyclohexyl m-tolyl Ketone within Contemporary Organic and Medicinal Chemistry Research

This compound, also known as cyclohexyl(3-methylphenyl)methanone, is a specific aryl ketone that finds utility as a model substrate and synthetic intermediate in chemical research. nih.gov Its structure, featuring both a cyclohexyl group and a substituted phenyl ring, makes it relevant for studying the reactivity of mixed alkyl-aryl ketones.

Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 3277-78-9 |

| Molecular Formula | C14H18O |

| Appearance | Colorless to pale yellow liquid or solid |

| Synonyms | Cyclohexyl(3-methylphenyl)methanone, Ketone, cyclohexyl m-tolyl |

Table compiled from sources. nih.gov

Research Applications:

Kinetic Studies : Research has utilized cyclohexyl p-tolyl ketone, a close isomer, to investigate the kinetics of the SNIA process, a method for producing ε-caprolactam, the monomer for Nylon 6. In these studies, the ketone reacts with nitrous acid in sulfuric acid. The presence of the methyl group on the tolyl ring was found to influence the reaction rate, providing insights into the reaction mechanism which involves a rate-determining deprotonation to form an enol intermediate.

Synthetic Intermediate : The compound serves as a building block in organic synthesis. For example, 2-Cyclohexyl-1-(m-tolyl)ethan-1-one, a related structure, has been synthesized through visible light-enabled alkylation of an enol acetate (B1210297) with an alkylboronic acid, showcasing modern synthetic applications. researchgate.net

Model for C-C Bond Cleavage : Aryl ketones, including those with cyclohexyl groups, have been used as substrates in studies on transition metal-catalyzed C-C bond cleavage. These reactions allow for the homologation (extension) of the ketone's carbon chain, transforming aryl ketones into valuable long-chain ketones and aldehydes.

Medicinal Chemistry Scaffolds : While direct medicinal applications of this compound are not prominent, the aryl ketone motif is a privileged structure in drug discovery. numberanalytics.comnih.gov Aryl ketones are precursors for a vast number of heterocyclic compounds, which form the core of many pharmaceuticals. nih.gov For instance, derivatives of cyclohexyl phenyl ketones have been investigated for the synthesis of biologically active molecules, and related structures like 3-cyclohexyl-substituted quinazolinones have been evaluated for analgesic and anti-inflammatory properties. The synthesis of complex heterocyclic structures, such as 2H-iminopyrans, has been achieved through multi-component reactions involving cyclohexyl isocyanide and aryl-containing ketones, demonstrating the utility of these building blocks. orgchemres.org

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLTCPKWGVNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186433 | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-78-9 | |

| Record name | Cyclohexyl(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl m-tolyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Synthesis of Cyclohexyl M Tolyl Ketone and Analogous Ketones

Catalytic Strategies for Ketone Formation

Catalytic methods provide powerful and atom-economical routes to ketone synthesis. These strategies often involve the use of transition metals to facilitate bond formation under mild conditions, minimizing waste and expanding the scope of accessible molecules.

Photoredox Catalysis and Cross-Electrophile Coupling Approaches

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling unique one-electron transfer pathways. scispace.com When combined with nickel catalysis, it allows for the direct decarboxylative arylation of α-oxo acids to produce aryl and alkyl ketones. scispace.com This method offers a mild and rapid route to ketone architectures from simple α-oxo acid precursors via an acyl radical intermediate. scispace.com The reaction demonstrates significant scope with respect to both the oxo acid and the arene coupling partners. scispace.com For instance, the synthesis of various β-trifluoromethylated alkyl aryl ketones has been achieved through a three-component coupling of aroyl fluorides, styrenes, and the Langlois reagent (CF3SO2Na) using cooperative photoredox and N-heterocyclic carbene (NHC) catalysis. bohrium.com

Cross-electrophile coupling represents another significant advancement, allowing for the formation of carbon-carbon bonds by coupling two different electrophiles, a process driven by catalyst reduction. acs.orgnih.gov Nickel-catalyzed cross-electrophile coupling of vinyl or aryl sulfonates with alkyl sulfonates provides an efficient route to functionalized cycloalkenes and can tolerate a variety of functional groups, including ketones. rsc.org Furthermore, an electrochemical approach combining nickel and cobalt catalysis facilitates the carbonylative cross-electrophile coupling of aryl and alkyl halides with carbon monoxide to generate unsymmetrical ketones. nih.gov This method is particularly notable for its ability to access challenging ketone structures. nih.gov

Table 1: Examples of Photoredox and Cross-Electrophile Coupling Reactions for Ketone Synthesis

| Reaction Type | Catalysts | Starting Materials | Product Type | Ref. |

|---|---|---|---|---|

| Decarboxylative Arylation | Photoredox (Visible Light), Nickel | α-Oxo acids, Aryl halides | Aryl/Alkyl ketones | scispace.com |

| Acyltrifluoromethylation | Photoredox (Iridium), NHC | Aroyl fluorides, Styrenes, Langlois reagent | β-Trifluoromethylated alkyl aryl ketones | bohrium.com |

| Carbonylative Coupling | Nickel, Cobalt (Electrochemical) | Aryl halides, Alkyl halides, CO | Unsymmetric ketones | nih.gov |

| Sulfonate Coupling | Nickel | Vinyl/Aryl sulfonates, Alkyl sulfonates | Functionalized cycloalkenes | rsc.org |

Iridium-Catalyzed Hydrogen Borrowing Reactions for Cyclic Ketones

Iridium catalysis has proven highly effective in the α-alkylation of ketones with alcohols through a process known as hydrogen borrowing. organic-chemistry.orgacs.org This environmentally benign method utilizes alcohols as alkylating agents, with water as the only byproduct. organic-chemistry.org The reaction is mediated by an iridium catalyst that temporarily "borrows" hydrogen from an alcohol to generate a carbonyl compound in situ. acs.org This is followed by an aldol (B89426) condensation with a ketone and subsequent return of the hydrogen to complete the catalytic cycle and form the C-C coupled product. acs.org This strategy has been successfully applied to the synthesis of various cyclic and linear ketones in high yields. organic-chemistry.orgresearchgate.net

A notable application of this methodology is the (5 + 1) annulation strategy for the stereoselective synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This process involves two sequential hydrogen borrowing reactions, providing direct access to multi-substituted cyclic products with a high degree of stereocontrol. acs.org The versatility of iridium catalysts allows for the alkylation of both cyclic and linear ketones with a wide range of functional groups. organic-chemistry.orgdiva-portal.org

Table 2: Iridium-Catalyzed Hydrogen Borrowing for Ketone Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Key Feature | Ref. |

|---|---|---|---|---|---|

| Ketones | Alcohols | Iridium(I) complex, Base | α-Alkylated ketones | Environmentally friendly, high yield | organic-chemistry.orgacs.org |

| Methyl ketones | 1,5-Diols | Iridium catalyst | Functionalized cyclohexanes | Stereoselective (5+1) annulation | acs.org |

| Secondary alcohols | Primary alcohols | [IrCl(COD)(NHC)] complexes | α-Alkylated ketones | Green procedure | acs.org |

Palladium-Catalyzed Carbonylative Synthesis

Palladium-catalyzed carbonylation reactions are powerful methods for introducing a carbonyl group into organic molecules. researchgate.net These reactions can utilize carbon monoxide gas or a CO source to synthesize ketones from various starting materials. d-nb.info One approach involves the intermolecular carbonylative coupling of aryl iodides and benzene (B151609) to form ketones. researchgate.net Catalyst design is crucial, with specific ligands being employed to facilitate the in situ generation of highly reactive aroyl triflate electrophiles. researchgate.netrsc.org

This methodology has been extended to the carbonylative C-H bond functionalization of heterocycles, providing a general route to aryl-(hetero)aryl ketones from aryl iodides and electron-rich heterocycles without the need for pre-functionalization. mcgill.ca In some cases, dimethyl carbonate (DMC) can serve as both a green solvent and a reactant in palladium-catalyzed cascade reactions that include carbonylation. d-nb.info A four-component reaction involving an α-chloroketone, an isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium, has been used to synthesize uracil (B121893) derivatives, showcasing the complexity achievable through carbonylative coupling. mdpi.com

Table 3: Palladium-Catalyzed Carbonylative Ketone Synthesis

| Substrates | CO Source | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aryl iodide, Benzene | CO gas | Pd2dba3, Ligand, AgOTf | Aryl ketones | researchgate.net |

| Aryl halides, Heterocycles | CO gas | Pd/PtBu3 | Aryl-(hetero)aryl ketones | mcgill.ca |

| α-Chloroketone, Isocyanate, Amine | CO gas | Pd(OAc)2, PPh3 | Uracil derivatives | mdpi.com |

| Alkenes | Formic acid | Pd(OAc)2, P(m-tolyl)3 | Isoquinoline-1,3-diones | d-nb.info |

Copper-Catalyzed C-N Cross-Coupling in Ketone Precursor Synthesis

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are fundamental for the synthesis of nitrogen-containing compounds. researchgate.netresearchgate.net While not directly forming the ketone, this methodology is crucial for creating precursors that can be readily converted to ketones. For example, the synthesis of Weinreb amides, which are excellent precursors for ketones, can be achieved through copper-catalyzed C-N coupling. nih.gov

Photoinduced, copper-catalyzed methods have been developed for the coupling of racemic tertiary alkyl chloride electrophiles with amines to generate fully substituted stereocenters with high enantioselectivity. nih.gov This enantioconvergent C-N cross-coupling can be applied to the synthesis of α-haloamides, including Weinreb amides, which can then be transformed into ketones. nih.gov The use of earth-abundant copper as a catalyst makes these methods attractive from both an economic and environmental perspective. researchgate.netchemrxiv.org

Table 4: Copper-Catalyzed C-N Cross-Coupling for Ketone Precursor Synthesis

| Electrophile | Nucleophile | Catalyst System | Precursor Product | Final Product | Ref. |

|---|---|---|---|---|---|

| Racemic tertiary alkyl chlorides | Amines | Copper-based chiral catalyst (photoinduced) | Chiral α-haloamides (e.g., Weinreb amides) | Chiral ketones | nih.gov |

| Aryl halides | N-heterocycles | CuI, Ligand | N-Aryl heterocycles | - | researchgate.net |

| Aryl halides | Aliphatic amines | CuBr, Ligand | N-Aryl amines | - | researchgate.net |

Advanced Nucleophilic Addition Protocols

Nucleophilic addition to carbonyl derivatives remains a classic and indispensable method for ketone synthesis. Modern advancements have refined these protocols for greater reliability and scope.

Organolithium Reagent Interactions with Carboxylic Acid Salts

The reaction of organolithium reagents with carboxylic acids or their salts provides a direct and efficient route to ketones. researchgate.netaklectures.com This method is particularly advantageous over the use of Grignard reagents, which are more prone to over-addition to form tertiary alcohols. wikipedia.org The procedure involves the addition of two equivalents of an organolithium reagent to a carboxylic acid. masterorganicchemistry.com The first equivalent deprotonates the carboxylic acid, forming a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, creating a stable di-anionic tetrahedral intermediate. masterorganicchemistry.com This intermediate remains stable until an acidic workup, which then liberates the ketone. masterorganicchemistry.com

This reaction is general for a variety of alkyl, vinyl, and aryl organolithium reagents and carboxylic acid salts that lack other reactive functional groups. orgsyn.org Careful control of reaction conditions, such as the order of addition, is crucial to minimize the formation of alcohol byproducts. orgsyn.org For example, adding the organolithium reagent to the carboxylic acid solution is preferred over the reverse addition. orgsyn.org This method has been widely used for the preparation of various ketones, including the synthesis of cyclohexyl methyl ketone from cyclohexanecarboxylic acid and methyllithium. orgsyn.org

Table 5: Ketone Synthesis via Organolithium Reagents and Carboxylic Acid Salts

| Organolithium Reagent | Carboxylic Acid/Salt | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Methyllithium | Cyclohexanecarboxylic acid | Dilithium salt | Cyclohexyl methyl ketone | orgsyn.org |

| Alkyllithium | General carboxylic acid | Di-anionic tetrahedral intermediate | Acyclic ketones | researchgate.netmasterorganicchemistry.com |

| Aryllithium | General carboxylic acid | Di-anionic tetrahedral intermediate | Aryl ketones | orgsyn.org |

Rearrangement and Chemoselective Functional Group Interconversions

The Heyns rearrangement is a valuable transformation for converting α-hydroxy ketones into the corresponding α-amino ketones. This reaction has been extensively used in carbohydrate chemistry but also holds significant potential in general organic synthesis for producing valuable α-amino ketone synthons. The mechanism is understood to initiate with the formation of an α-hydroxy imine from the reaction of the α-hydroxy ketone with an amine. This intermediate then tautomerizes to a hydroxy enamine, which subsequently rearranges to the final α-amino ketone in what constitutes an intramolecular redox reaction.

This method is notable for its ability to regioselectively yield α-amino ketones. For example, solvent-free reaction conditions using a catalytic amount of p-toluenesulfonic acid (PTSA) have been developed to efficiently synthesize α-amino ketones from readily available α-hydroxy ketones and various secondary amines, including both aliphatic and aromatic ones. The reaction proceeds smoothly for both primary and secondary α-hydroxy ketones, offering a direct route to these pharmaceutically important intermediates. The versatility of this rearrangement allows for its application in tandem reaction sequences, further expanding its synthetic utility.

Alpha-tosyloxy ketones are highly versatile and relatively stable intermediates for the synthesis of a wide range of organic molecules, including heterocyclic compounds. They serve as excellent electrophiles, allowing for the introduction of various functionalities alpha to the carbonyl group via nucleophilic displacement of the tosyloxy group, which is a good leaving group.

The synthesis of α-tosyloxy ketones can be achieved directly from ketones through several methods. One efficient approach involves the reaction of ketones with m-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid (p-TsOH) in the presence of a catalytic amount of an iodoarene, such as iodobenzene (B50100) or iodine. These conditions generate a hypervalent iodine species in situ, which acts as the α-tosyloxylation agent. This method is cost-effective as it avoids the need for pre-synthesized, expensive iodoarenes.

Once

Diastereo- and Enantioselective Synthesis of Cyclohexyl Ketones

Lewis Acid-Catalyzed Annulation Strategies for Stereocontrolled Cyclohexenone Construction

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex cyclic structures like cyclohexenones with high stereocontrol. These reactions often proceed through cascade or domino sequences, where a single catalytic system orchestrates multiple bond-forming events in one pot.

A significant strategy involves the synergistic use of a Lewis acid and an organocatalyst. rsc.orgrsc.org For instance, a dual activation approach using a copper salt as a Lewis acid and a chiral secondary amine has been developed. rsc.orgrsc.org In this system, the amine activates an α,β-unsaturated aldehyde via iminium ion formation, while the copper catalyst activates a bis-pro-nucleophile like 1,3-acetonedicarboxylic acid. rsc.org This cooperative catalysis triggers a di-decarboxylative Michael/aldol/dehydration domino sequence to afford highly functionalized chiral cyclohexenones. rsc.org The choice of Lewis acid is critical to the success of the reaction, influencing both the yield and the enantioselectivity. While various Lewis acids can catalyze the transformation, copper salts have been shown to be particularly effective. rsc.org The investigation into different additives revealed that copper(I) i-butyrate provided optimal results, delivering the desired cyclohexenone product in good yield and with excellent enantiomeric excess (>98% ee). rsc.org

The scope of this dual catalytic system is broad, accommodating various α,β-unsaturated aldehydes with both electron-withdrawing and electron-donating groups on an aromatic ring, consistently producing cyclohexenones with high enantioselectivity (96% to 99% ee). rsc.org

| Entry | Lewis Acid (mol%) | Amine Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | None | Diaryl prolinol silyl (B83357) ether | <5 | 88 |

| 2 | Copper(II) acetate (B1210297) (4) | Diaryl prolinol silyl ether | 37 | 97 |

| 3 | Iron(III) acetylacetonate (B107027) (4) | Diaryl prolinol silyl ether | 22 | 91 |

| 4 | Copper(I) iodide (4) | Diaryl prolinol silyl ether | 38 | 95 |

| 5 | Copper(I) i-butyrate (4) | Diaryl prolinol silyl ether | 50 | >98 |

Table 1: Effect of Different Lewis Acids on the Synergistic Catalytic Synthesis of Chiral Cyclohexenones. Data derived from Quintard & Rodriguez (2015). rsc.org

Other Lewis acids, such as those based on indium, have also proven effective in promoting annulation reactions. Indium salts exhibit excellent catalytic activity in the intermolecular α,α'-annulation of enamines (generated in situ from cyclic ketones) with 2-(1-alkynyl)-2-alken-1-ones to provide access to bicyclo[3.n.1]alkenone frameworks. diva-portal.org Furthermore, combined Lewis acid systems, like Me3SiBr/InCl3, have been investigated for activating substrates in cascade reactions. researchgate.net The Diels-Alder reaction, a powerful tool for cyclohexene (B86901) ring formation, can also be catalyzed by Lewis acids; a mixed catalyst system of AlBr₃/AlMe₃ has been used for reactions involving sterically hindered dienes and dienophiles. researchgate.net

Asymmetric Reductions and Cascade Cycloaddition/Rearrangement Processes

The asymmetric reduction of prochiral ketones is a fundamental transformation for producing optically active secondary alcohols, which are crucial precursors and analogues in their own right. nih.gov Transition metal catalysis, particularly with ruthenium, has been a major focus in this area. nih.gov

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are two complementary and powerful methods. nih.gov Chiral η⁶-arene/N-tosyl-1,2-diphenylethylenediamine (TsDPEN)–Ru(II) complexes are highly effective catalysts for the ATH of a wide range of ketones using formic acid or 2-propanol as the hydrogen source. nih.gov For AH, catalysts such as RuCl₂[(S)-binap][(S,S)-dpen] are employed with molecular hydrogen. nih.gov These methods are prized for their high atomic efficiency and environmental friendliness. nih.gov The choice of chiral ligand is paramount, as its spatial properties dictate the enantioselectivity of the reduction. wikipedia.org These catalytic systems have proven effective even for challenging substrates like sterically hindered tert-alkyl ketones and base-sensitive α-chloro ketones, which can be hydrogenated to produce chiral alcohols with high enantiopurity. nih.gov

| Substrate (Ketone) | Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone (B1666503) | RuCl(S,S)-TsDpen | HCOOH/N(C₂H₅)₃ | 95 | 97 (R) |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | H₂ (10 atm) | 99 | 96 (R) |

| Pinacolone (tert-butyl methyl ketone) | RuCl₂(S)-tolbinap | H₂ (9 atm) | High | High (not specified) |

Table 2: Examples of Asymmetric Hydrogenation of Ketones Using Chiral Ruthenium Catalysts. Data derived from Noyori & Ohkuma (2001). nih.gov

Beyond simple reductions, cascade reactions that combine multiple transformations in a single operation offer an elegant route to complex molecular structures. These processes create significant molecular complexity from simple starting materials, often with excellent stereochemical control. nih.gov One such strategy involves a visible-light-induced asymmetric [2+2] photocycloaddition between an α,β-unsaturated ketone and an α-hydroxy ketone, which proceeds through a subsequent acyloin rearrangement to furnish bicyclo[3.2.1]octanes. acs.org This process is enabled by a chiral photosensitive metal-organic cage that acts as a supramolecular catalyst, with the confined chiral pocket directing the stereochemical outcome. acs.org

Another powerful cascade involves a pericyclic sequence. For example, the reaction between a nitrone and a ketene (B1206846) can initiate a [3+2] cycloaddition, followed by a hetero- rsc.orgrsc.org-sigmatropic rearrangement. nih.gov This sequence transfers the initial stereochemical information from a chiral auxiliary on the nitrone to a new quaternary stereocenter in the product, achieving high enantioselectivity (up to 98% ee). nih.gov Such cascade reactions showcase the efficiency and elegance of modern synthetic methods in constructing stereochemically rich cyclic and polycyclic ketone analogues.

Elucidation of Reaction Mechanisms and Transformations Involving Cyclohexyl M Tolyl Ketone and Ketone Frameworks

Mechanistic Pathways at the Carbonyl Center

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates its susceptibility to nucleophilic attack. This fundamental principle governs a wide array of reactions that are crucial for both synthetic and analytical purposes.

Nucleophilic addition is the most fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This is followed by protonation of the alkoxide to yield an alcohol. bohrium.comlibretexts.orgmasterorganicchemistry.com The angle of nucleophilic attack, known as the Bürgi-Dunitz trajectory, is approximately 107°, which maximizes overlap with the π* orbital of the carbonyl group and minimizes steric repulsion.

For cyclohexyl m-tolyl ketone, the approach of a nucleophile is influenced by the two different substituents. The large cyclohexyl group presents more steric hindrance than the m-tolyl group. Therefore, nucleophiles will preferentially attack from the less hindered face of the carbonyl plane. The electronic nature of the nucleophile also plays a critical role; strong nucleophiles can attack the carbonyl carbon directly, whereas weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. libretexts.org

Table 1: General Steps in Nucleophilic Addition to a Ketone

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. The π bond of the carbonyl group breaks, and the electrons move to the oxygen atom. | Tetrahedral alkoxide intermediate |

| 2. Protonation | The negatively charged oxygen atom (alkoxide) is protonated by a protic solvent or an added acid. | Alcohol product |

Derivatization reactions are essential for the qualitative and quantitative analysis of ketones. These reactions convert the ketone into a new compound with distinct physical properties, such as a high melting point or a strong chromophore, facilitating its identification and measurement.

Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is an example of a nucleophilic addition-elimination reaction and is typically catalyzed by a weak acid. The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. acs.org This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the oxime.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent used for the analysis of carbonyl compounds by gas chromatography. sigmaaldrich.comusra.edu The reaction with PFBHA follows a similar mechanism to that of hydroxylamine, resulting in the formation of a PFBHA-oxime. researchgate.net The pentafluorobenzyl group provides a strong signal in electron capture detection, allowing for sensitive quantification. The reaction can produce both syn and anti isomers of the oxime, which may be separable by chromatography. researchgate.net

The reaction of ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic qualitative test for aldehydes and ketones. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a 2,4-dinitrophenylhydrazone, which is often a brightly colored crystalline solid. guidechem.comijsrst.com The reaction is acid-catalyzed and involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the hydrazone. guidechem.com For aromatic ketones, the resulting hydrazone is typically a red or orange precipitate. ijsrst.com

Girard's reagents, such as Girard T reagent, are used to separate ketones from other organic compounds. These reagents contain a hydrazide functional group and a quaternary ammonium (B1175870) salt. The reaction with a ketone forms a water-soluble hydrazone, allowing the ketone derivative to be extracted into an aqueous layer. The mechanism is analogous to other hydrazone formations. Kinetic studies have shown that the rate of hydrazone formation is influenced by pH and the electronic properties of the carbonyl compound. nih.govresearchgate.netljmu.ac.uk

Table 2: Comparison of Derivatization Reagents for Ketones

| Reagent | Functional Group | Product | Key Features of Product |

| Hydroxylamine (NH₂OH) | Amine | Oxime | Crystalline solid, useful for characterization. |

| PFBHA | O-substituted hydroxylamine | PFBHA-oxime | Volatile, strong electron capture detector response. |

| DNPH | Hydrazine (B178648) | 2,4-Dinitrophenylhydrazone | Colored, crystalline solid, useful for identification. |

| Girard T Reagent | Hydrazide | Girard T hydrazone | Water-soluble, allows for separation. |

In the presence of an acid catalyst, ketones react with two equivalents of an alcohol to form acetals (or ketals from ketones). study.comlibretexts.orglibretexts.orgopenstax.org This reaction is reversible and proceeds through a hemiacetal intermediate. study.comlibretexts.orglibretexts.orgopenstax.org The mechanism involves the initial protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.orgopenstax.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a protonated hemiacetal, which then loses a proton to give the hemiacetal. libretexts.orgopenstax.org Further reaction involves protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. study.comwikipedia.org A second molecule of the alcohol then attacks this carbocation, and subsequent deprotonation yields the acetal (B89532). study.comwikipedia.org To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. wikipedia.org

The decarbonylation of ketones, involving the cleavage of a carbon-carbon bond and the extrusion of carbon monoxide, is a more complex transformation that typically requires a transition metal catalyst, often from the rhodium or palladium group. acs.orgresearchgate.netsnnu.edu.cnacs.orgwhiterose.ac.uk For unstrained ketones like this compound, this reaction is challenging and usually requires harsh conditions.

The generally accepted mechanism for rhodium-catalyzed decarbonylation involves several steps. acs.org First, the ketone coordinates to the metal center. This is followed by oxidative addition of one of the C-C bonds adjacent to the carbonyl group to the metal, forming a metallacycle. Migratory insertion of the carbonyl group into the metal-alkyl or metal-aryl bond can then occur, followed by reductive elimination of the decarbonylated product. Alternatively, the acyl-metal intermediate can undergo β-hydride elimination or other rearrangement pathways. For aromatic ketones, the oxidative addition of the aryl-carbonyl C-C bond is a key step. researchgate.net Recent studies have also explored decarbonylation reactions under photochemical conditions.

Mechanistic Insights into Derivatization Reactions for Analytical Purposes

Alpha-Position Reactivity and Carbon-Carbon Bond Activation

The alpha-position to the carbonyl group in ketones is a site of significant reactivity, primarily due to the acidity of the α-hydrogens. This acidity allows for the formation of enolates, which are key nucleophilic intermediates in a variety of carbon-carbon bond-forming and functionalization reactions.

Mechanisms of Halogenation via Enolate Intermediates under Basic Conditions

The halogenation of ketones at the α-position can be carried out under basic conditions using elemental halogens such as chlorine, bromine, or iodine. chemistrysteps.comwikipedia.org The reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking the halogen. chemistrysteps.com

The mechanism involves two main steps:

Enolate Formation: A base removes an α-hydrogen from the ketone, forming an enolate ion. This is a reversible step, but the enolate is a strong nucleophile. libretexts.org

Nucleophilic Attack: The enolate ion attacks a dihalogen molecule in an S(_N)2-type reaction, resulting in the formation of an α-halo ketone and a halide ion. libretexts.org

A significant challenge in base-catalyzed halogenation is controlling the reaction to achieve monohalogenation. chemistrysteps.com The introduction of a halogen atom at the α-position increases the acidity of the remaining α-hydrogens due to the electron-withdrawing inductive effect of the halogen. wikipedia.orglibretexts.org This makes the monohalogenated product more acidic and thus more readily deprotonated to form a new enolate, which can then react further with the halogen. chemistrysteps.comopenochem.org Consequently, the reaction tends to proceed until all α-hydrogens have been replaced, leading to polyhalogenated products. chemistrysteps.com In the case of methyl ketones, this can lead to the haloform reaction, where a trihalomethyl group is formed, which is a good leaving group, leading to the formation of a carboxylate and a haloform (CHX(_3)). wikipedia.orglibretexts.org

Table 1: Comparison of Reactivity in Base-Promoted α-Halogenation

| Reactant | Product | Relative Acidity of α-Hydrogen | Rate of Halogenation |

|---|---|---|---|

| Ketone | α-Halo Ketone | Lower | Slower |

| α-Halo Ketone | α,α-Dihalo Ketone | Higher | Faster |

Catalytic C-C Bond Cleavage Driven by Aromatization

Aromatization can serve as a powerful thermodynamic driving force for the activation and cleavage of otherwise inert C-C bonds in ketones. nih.gov This strategy often involves the in situ formation of a pre-aromatic intermediate from the ketone substrate. nih.govnih.gov Subsequent C-C bond cleavage leads to the formation of a stable aromatic ring, which provides the thermodynamic impetus for the reaction. nih.gov

This approach has been utilized in various transformations, including deacetylation of methyl ketones and deconstructive pyrazole (B372694) synthesis from cyclic ketones. nih.gov For instance, an iridium/phosphine catalyst system, in conjunction with a hydrazine reagent and a 1,3-diene, can promote the removal of an acyl group from a ketone. nih.govnih.gov The acyl group is transformed into a pyrazole, an aromatic heterocycle, while the remaining alkyl fragment can undergo further transformations. nih.gov

This aromatization-driven C-C activation circumvents the need for highly strained ketone substrates or pre-installed directing groups, which are often required in other C-C activation methods. nih.govnih.gov The formation of the stable aromatic product is the key factor that enables the cleavage of the unstrained C-C bond. nih.gov

Mechanistic Aspects of Ketone Enolate Alkylation

The alkylation of ketones at the α-position via their enolates is a fundamental carbon-carbon bond-forming reaction. lumenlearning.comlibretexts.org The process involves the deprotonation of the ketone at the α-carbon to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an alkyl halide. lumenlearning.comjove.com

The mechanism proceeds in two key steps:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is typically used to completely and irreversibly deprotonate the ketone, forming the enolate. lumenlearning.comlibretexts.orglibretexts.org The use of a strong, sterically hindered base like LDA is crucial to prevent side reactions such as the aldol (B89426) condensation and to ensure that the ketone is fully converted to the enolate. lumenlearning.comchemistrysteps.com

S(_N)2 Attack: The enolate anion, a powerful nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new C-C bond. lumenlearning.comjove.com This step is subject to the typical constraints of S(_N)2 reactions, favoring primary and secondary alkyl halides and being sensitive to steric hindrance. libretexts.orgjove.com

For unsymmetrical ketones with two different sets of α-hydrogens, the regioselectivity of alkylation can be controlled by the choice of reaction conditions to favor either the kinetic or thermodynamic enolate. lumenlearning.comlibretexts.orgchemistrysteps.com

Table 2: Conditions for Regioselective Enolate Formation and Alkylation

| Enolate Type | Reaction Conditions | Base | Product |

|---|---|---|---|

| Kinetic | Low temperature (-78 °C), strong, sterically hindered base | LDA | Less substituted α-alkylation |

| Thermodynamic | Higher temperature, weaker base, equilibrium conditions | NaH, NaOEt | More substituted α-alkylation |

Complex Cyclization and Rearrangement Mechanisms

Ketone frameworks are versatile precursors for the synthesis of complex cyclic and heterocyclic structures through a variety of intramolecular reactions. These transformations often involve intricate mechanisms leading to the formation of bridged and polycyclic systems.

Intramolecular Rearrangements in Bridged Heterocycle Synthesis

The synthesis of bridged heterocyclic compounds from ketone precursors can involve sophisticated intramolecular rearrangement reactions. One such strategy is an acyl transfer-annulation reaction of heteroaryl ketones. nih.gov This process is driven by aromatization, where the acyl group of a heteroaryl ketone is transferred from a carbon atom to a nitrogen atom within the heterocyclic ring system. nih.gov The reaction is initiated by the spiroannulation of the heteroaryl ketone with an alkyl bromide, forming a high-energy, pre-aromatic spirocyclic intermediate. nih.gov This intermediate then undergoes an aromatization-driven intramolecular acyl transfer, leading to the formation of a stable, N-fused heterocyclic product. nih.gov

Another approach to bridged heterocycles involves the rearrangement of ylides. For example, spiro pyrazolium (B1228807) ylides can be used in the synthesis of bridged pyrazolin-5-ones through thermolysis. nih.gov These rearrangements can lead to the formation of strained amide bonds within the bridged structure. nih.gov The synthesis of bridged lactams, which can be considered anti-Bredt amides, often involves intramolecular cycloaddition reactions, such as the acyl-imino Diels-Alder reaction. nih.gov

Cyclization Processes Leading to Substituted Cyclohexanones

Substituted cyclohexanones are important structural motifs in organic chemistry and can be synthesized through various cyclization processes starting from ketone-containing precursors. A tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition provides a convergent route to substituted cyclohexanones. nih.govnih.gov This method involves two distinct photoredox cycles and allows for the construction of two contiguous C-C bonds under mild conditions, avoiding the need for strong bases. nih.gov

Radical-mediated cyclizations also offer a powerful tool for the synthesis of cyclohexanones. For instance, acyl radicals, generated catalytically, can undergo intramolecular addition to double bonds to form five- and six-membered cyclic ketones. organic-chemistry.org Cationic cyclization of alkynol or enyne derivatives containing a terminal triple bond can also lead to the formation of cyclohexanones. organic-chemistry.org These diverse cyclization strategies highlight the versatility of ketones as building blocks for the construction of complex cyclic systems. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Chlorine |

| Bromine |

| Iodine |

| α-halo ketone |

| α,α-dihalo ketone |

| Haloform |

| Carboxylate |

| Pyrazole |

| Lithium diisopropylamide (LDA) |

| Alkyl halide |

| Sodium hydride |

| Sodium ethoxide |

| Spiro pyrazolium ylides |

| Pyrazolin-5-ones |

Advanced Analytical and Spectroscopic Characterization of Cyclohexyl M Tolyl Ketone and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural assignment of organic molecules like Cyclohexyl m-tolyl ketone. These techniques provide detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, HSQC, HMBC)

¹H NMR: In the ¹H NMR spectrum, the protons on the tolyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), with the methyl group protons showing a singlet at around δ 2.4 ppm. The protons of the cyclohexyl ring would be found in the aliphatic region (δ 1.0-3.5 ppm), with the methine proton adjacent to the carbonyl group appearing further downfield due to deshielding.

¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of δ 195-210 ppm. The aromatic carbons of the tolyl ring would resonate between δ 125-140 ppm, while the cyclohexyl carbons would appear in the δ 25-50 ppm range. The methyl carbon of the tolyl group would be observed around δ 20-22 ppm.

2D NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for definitive structural assignment. beilstein-journals.orgmdpi.com

HSQC would reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the cyclohexyl ring, the carbonyl group, and the m-tolyl ring. For instance, an HMBC correlation would be expected between the methine proton of the cyclohexyl ring and the carbonyl carbon, as well as between the aromatic protons of the tolyl ring and the carbonyl carbon. beilstein-journals.orgmdpi.com

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | ~200 | Protons on Cα of cyclohexyl, ortho protons of tolyl ring |

| Cyclohexyl Cα-H | ~3.0-3.5 (m) | ~45 | Carbonyl C, Cyclohexyl Cβ |

| Cyclohexyl Cβ, Cγ, Cδ-H₂ | ~1.2-1.9 (m) | ~25-30 | Adjacent cyclohexyl carbons |

| Tolyl Aromatic C-H | ~7.1-7.8 (m) | ~125-135 | Carbonyl C, other aromatic carbons |

| Tolyl -CH₃ | ~2.4 (s) | ~21 | ortho and ipso carbons of tolyl ring |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule through their vibrational modes.

IR Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch, although it is often weaker than in the IR spectrum. The aromatic ring vibrations, however, tend to give strong and sharp signals in the Raman spectrum, which can be very useful for identifying the substitution pattern on the aromatic ring.

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1680-1700 (Strong) | 1680-1700 (Moderate) |

| Aromatic C-H | Stretch | 3000-3100 (Moderate) | 3000-3100 (Strong) |

| Aliphatic C-H | Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Aromatic C=C | Stretch | 1450-1600 (Variable) | 1450-1600 (Strong) |

High-Resolution Mass Spectrometry (GC-MS, LC-MS/MS, FT-ICR MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate mass measurement.

GC-MS: Gas Chromatography-Mass Spectrometry is a common technique for the analysis of volatile compounds. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns for ketones include alpha-cleavage, leading to the loss of the cyclohexyl or tolyl group. For the related cyclohexyl phenyl ketone, major fragments are observed at m/z 105 (benzoyl cation) and m/z 83 (cyclohexyl cation). nist.gov A similar fragmentation would be expected for this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is suitable for less volatile or thermally labile compounds. It provides structural information through controlled fragmentation of a selected precursor ion.

FT-ICR MS: Fourier Transform Ion Cyclotron Resonance Mass Spectrometry offers ultra-high resolution and mass accuracy, allowing for the unambiguous determination of the elemental formula of the parent compound and its fragments.

Interactive Table: Expected Mass Spectrometry Data for this compound (C₁₄H₁₈O)

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | C₁₄H₁₈O⁺ | 202.1358 | - |

| [M - C₆H₁₁]⁺ | C₈H₇O⁺ | 119.0497 | α-cleavage (loss of cyclohexyl radical) |

| [C₆H₁₁]⁺ | C₆H₁₁⁺ | 83.0861 | α-cleavage |

| [M - C₈H₇O]⁺ | C₆H₁₁⁺ | 83.0861 | α-cleavage (loss of tolylcarbonyl radical) |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of a specific compound present.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a primary method for the analysis of volatile and thermally stable compounds like ketones. dnacih.com The choice of the GC column is critical for achieving good separation. For ketones, columns with a non-polar or medium-polar stationary phase are often used. nist.gov Retention indices are used for the identification of compounds by comparing them to known standards. nist.gov

Liquid Chromatography (LC) with Advanced Detection (e.g., HPLC-UV/Vis, LC-ESI-MS/MS)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and quantification of a wide range of compounds. waters.com

HPLC-UV/Vis: For aromatic ketones like this compound, HPLC with a UV/Vis detector is a common setup. The aromatic ring provides strong UV absorbance, allowing for sensitive detection. auroraprosci.comepa.gov A reverse-phase C18 column is frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

LC-ESI-MS/MS: Coupling HPLC with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a highly sensitive and selective method for quantification, especially in complex matrices. This technique combines the separation power of LC with the definitive identification capabilities of mass spectrometry.

Interactive Table: Typical Chromatographic Conditions for Ketone Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Non-polar (e.g., DB-5) or medium-polar (e.g., DB-17) capillary column | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| HPLC | Reverse-phase C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV/Vis (e.g., at 254 nm) or Mass Spectrometer (MS) |

Solid-State Structural Analysis: X-ray Crystallography

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is definitively achieved through single-crystal X-ray crystallography. This technique provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding intermolecular interactions and conformational preferences.

Despite the importance of such data, a thorough search of the current scientific literature and crystallographic databases reveals that specific X-ray crystallographic data for this compound has not been reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available in the public domain. The synthesis and subsequent crystallographic analysis of a single-crystal sample would be required to elucidate its solid-state structure.

Ancillary Characterization Techniques for Catalytic Systems and Intermediates

The synthesis of this compound, typically achieved through Friedel-Crafts acylation of toluene (B28343) with cyclohexanecarbonyl chloride or a related acylating agent, relies heavily on the use of solid acid catalysts. The efficiency, selectivity, and reusability of these catalysts are intrinsically linked to their physicochemical properties. A suite of advanced analytical techniques is therefore employed to characterize these materials, providing crucial insights into the factors that govern their catalytic performance. These techniques are vital for understanding the catalyst structure, morphology, composition, and surface properties, which in turn facilitates the optimization of reaction conditions for the synthesis of aromatic ketones.

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in a catalyst and to assess its crystallinity. researchgate.net For zeolite catalysts, such as Beta or ZSM-5, XRD patterns are used to confirm the framework structure and ensure phase purity. nih.gov The sharpness and intensity of the diffraction peaks can provide an indication of the crystallite size and the degree of crystallinity, which can impact catalyst stability and accessibility of active sites. nih.gov In supported catalysts, XRD can also identify the crystalline phases of the active metal oxides or heteropoly acids and monitor their dispersion on the support material. chemijournal.com

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) provides information on the morphology, particle size, and elemental composition of the catalyst. SEM images reveal the shape and size distribution of catalyst particles, which can influence mass transfer properties within a reactor. researchgate.netchemijournal.com For instance, nano-sized zeolite crystals may exhibit different catalytic behavior compared to larger particles due to differences in external surface area and diffusion path lengths. researchgate.net EDX analysis complements SEM by providing a qualitative and quantitative assessment of the elemental composition on the catalyst surface, confirming the presence and distribution of key elements like silicon, aluminum, and active metals in zeolites or other solid catalysts. researchgate.netchemijournal.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the catalyst's internal structure. TEM is particularly useful for visualizing the porous network of mesoporous materials like MCM-41 or SBA-15, and for determining the size and dispersion of metal nanoparticles or active species within the catalyst support. tsijournals.comdicp.ac.cn In studies of supported catalysts, TEM can directly image the active phase, helping to establish structure-activity relationships by correlating particle size with catalytic performance. dicp.ac.cn

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for accurate quantitative elemental analysis of the bulk catalyst. chemijournal.comtsijournals.com It is used to determine the precise loading of active metals or the silicon-to-aluminum ratio (Si/Al) in zeolites. dicp.ac.cn This information is critical as the acidity and, consequently, the catalytic activity of zeolites in Friedel-Crafts reactions are directly related to the aluminum content. dicp.ac.cn

BET (Brunauer-Emmett-Teller) Surface Area Analysis , typically conducted via nitrogen physisorption, is essential for determining the specific surface area, pore volume, and pore size distribution of the catalyst. chemijournal.comsci-hub.se The surface area is a critical parameter as it often correlates with the number of accessible active sites. youtube.com The pore size and volume are crucial for shape-selective catalysis, as the diffusion of reactants and products to and from the active sites can be sterically hindered if the pores are too small. mdpi.com For bulky molecules like those involved in the synthesis of this compound, a catalyst with a suitable pore architecture is necessary to prevent pore blockage and deactivation. researchgate.netsci-hub.se

The collective data from these techniques provides a comprehensive understanding of the catalyst's properties, enabling researchers to design more efficient and robust catalytic systems for the synthesis of aromatic ketones.

Below is an interactive table summarizing the applications of these ancillary characterization techniques in the context of catalytic systems for aromatic ketone synthesis.

| Technique | Information Obtained | Application in Catalyst Characterization for Aromatic Ketone Synthesis |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallinity, crystallite size. | Confirms the zeolite framework structure (e.g., Beta, ZSM-5); identifies active crystalline phases on a support; assesses catalyst crystallinity and stability. nih.govchemijournal.com |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. | Visualizes catalyst particle morphology and size distribution, which affects diffusion and catalyst packing. chemijournal.comdicp.ac.cn |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution on the surface. | Maps the distribution of elements (e.g., Al, Si, active metals) on the catalyst surface to ensure homogeneity. chemijournal.comtsijournals.com |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size of active phase, pore structure imaging. | Provides high-resolution images of the catalyst's internal pore structure and the dispersion and size of active metal nanoparticles. tsijournals.comdicp.ac.cn |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Precise bulk elemental composition. | Quantifies the Si/Al ratio in zeolites, which determines acidity, and measures the precise loading of active metals. chemijournal.comtsijournals.com |

| BET Surface Area Analysis | Specific surface area, pore volume, pore size distribution. | Measures key textural properties that determine the number of active sites and control reactant/product diffusion to prevent pore blockage. youtube.commdpi.com |

Based on a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific computational and theoretical research focused solely on the chemical compound This compound .

The performed searches for scholarly articles, datasets, and computational studies pertaining to the requested topics—including Density Functional Theory (DFT) applications and Quantum Theory of Atoms in Molecules (QTAIM) analysis for this specific molecule—did not yield any relevant results. The existing body of research focuses on related isomers, such as Cyclohexyl o-tolyl ketone and Cyclohexyl p-tolyl ketone, or other similar molecular structures.

Due to the absence of specific data and research findings for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the user request. Fulfilling the request would necessitate extrapolating from different compounds, which would violate the explicit instruction to focus solely on this compound.

Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of Cyclohexyl M Tolyl Ketone Systems

Quantum Chemical Topology and Intermolecular Interactions

Non-Covalent Interaction (NCIplot) Analysis

Non-Covalent Interaction (NCIplot) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for determining molecular conformation, packing, and reactivity. The analysis is based on the electron density and its derivatives, which allows for the identification and characterization of these weak interactions.

A hypothetical NCIplot analysis of Cyclohexyl m-tolyl ketone would involve calculating the electron density of the molecule using quantum chemical methods. The reduced density gradient would then be plotted against the sign of the second eigenvalue of the Hessian matrix of the electron density, multiplied by the electron density itself. This plot would reveal regions of non-covalent interactions, which can be visualized as colored isosurfaces on the molecular structure. Different colors would represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes).

Such an analysis for this compound would be expected to reveal intramolecular van der Waals interactions between the cyclohexyl and the m-tolyl groups, which would influence the torsional angle between these two moieties. However, without specific research, any detailed findings remain speculative.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a chemically intuitive description of electron delocalization and bonding in molecules. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

An NBO analysis of this compound would provide insights into the electronic structure of the molecule. For instance, it would quantify the hybridization of the atoms and the polarization of the chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. These interactions are quantified by the second-order perturbation theory energy of stabilization, E(2).

For this compound, one would expect to find significant delocalization from the oxygen lone pairs to the antibonding orbitals of the adjacent carbonyl carbon and the aromatic ring. Additionally, hyperconjugative interactions involving the C-H and C-C bonds of the cyclohexyl ring could be analyzed. The results of such an analysis would be presented in a table format, detailing the key donor-acceptor interactions and their corresponding stabilization energies. However, no such data is currently available in the literature for this specific compound.

Table 1: Hypothetical Key Donor-Acceptor Interactions from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| O (Lone Pair 1) | C=O (π*) | Data not available |

| O (Lone Pair 2) | C-C (σ*) (carbonyl-tolyl) | Data not available |

| C-H (cyclohexyl) | C-C (σ*) (adjacent) | Data not available |

Computational Modeling of Catalytic Cycles and Reaction Selectivities

Computational modeling is an indispensable tool for investigating the mechanisms of catalytic reactions, allowing for the determination of reaction pathways, transition state structures, and the origins of selectivity. For reactions involving this compound, computational modeling could be used to explore various catalytic cycles, for example, in hydrogenation, oxidation, or cross-coupling reactions.

The process would involve using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of all reactants, intermediates, transition states, and products in a proposed catalytic cycle. By mapping out the potential energy surface, the most favorable reaction pathway can be identified, and the rate-determining step can be determined.

Furthermore, computational modeling can be employed to understand and predict reaction selectivities, such as chemoselectivity, regioselectivity, and stereoselectivity. For this compound, this could involve studying the factors that govern the selective transformation of the ketone functionality in the presence of the aromatic ring, or the regioselective functionalization of the tolyl group.

A detailed study would provide activation energies and reaction energies for each step of the catalytic cycle, which could be summarized in a data table. However, a search of the scientific literature reveals no such computational studies on the catalytic reactions of this compound.

Table 2: Hypothetical Energy Profile for a Catalytic Reaction of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Catalyst + Substrate | Data not available |

| 2 | Oxidative Addition TS | Data not available |

| 3 | Intermediate 1 | Data not available |

| 4 | Migratory Insertion TS | Data not available |

| 5 | Intermediate 2 | Data not available |

| 6 | Reductive Elimination TS | Data not available |

Advanced Synthetic Utility and Applications of Cyclohexyl M Tolyl Ketone and Ketone Scaffolds

Role as Key Intermediates in Complex Organic Synthesis

Ketones are fundamental building blocks in the synthesis of intricate organic compounds due to the reactivity of the carbonyl group, which allows for a variety of transformations.

While specific examples detailing the use of cyclohexyl m-tolyl ketone in the total synthesis of natural products are not prevalent in the literature, the broader class of cyclohexyl aryl ketones serves as a valuable structural motif in numerous bioactive compounds. The synthesis of natural products containing cyclohexane (B81311) units often utilizes chiral and highly oxygenated cyclohexanes as versatile building blocks. These can be derived from various starting materials, including aldohexoses, and subsequently functionalized to introduce ketone moieties.

Ketones are pivotal intermediates in the synthesis of many natural products and bioactive molecules. For instance, α,β-unsaturated ketones are precursors in the synthesis of pyranonaphthoquinone antibiotics. The strategic placement of a ketone group allows for key bond-forming reactions, such as Michael additions and aldol (B89426) condensations, which are crucial for building the carbon skeleton of complex natural products. The reactivity of the ketone can be modulated to achieve high stereoselectivity in these transformations, leading to the desired biologically active isomers.

This compound and analogous ketone scaffolds are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.

Pyrazoles: Pyrazoles, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. Ketones like this compound can be readily converted into the necessary 1,3-dicarbonyl intermediate. For example, reaction with a suitable acylating agent would yield a β-diketone, which can then be cyclized with hydrazine to form the corresponding pyrazole (B372694).

Uracils: A direct and relevant example of the utility of a closely related structure is the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, a uracil (B121893) derivative. This synthesis was achieved through a four-component reaction involving an α-chloroketone, an aliphatic isocyanate (cyclohexyl isocyanate), a primary aromatic amine (p-toluidine), and carbon monoxide. This reaction highlights the potential of using building blocks derived from this compound in multicomponent reactions to construct complex heterocyclic systems like uracils.

Quinazolinones: Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities. One synthetic route to quinazolinones involves the reaction of 2-aminobenzamides with ketones. In some methods, molecular iodine catalyzes the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. This suggests a plausible pathway where this compound could react with a 2-aminobenzamide (B116534) to yield a quinazolinone bearing both cyclohexyl and m-tolyl substituents.

| Heterocycle | General Synthetic Approach from a Ketone | Potential Product from this compound |

| Pyrazole | Conversion to a 1,3-dicarbonyl compound followed by condensation with hydrazine. | A pyrazole with cyclohexyl and m-tolyl substituents. |

| Uracil | Multicomponent reaction involving an α-haloketone derivative, an isocyanate, an amine, and CO. | A uracil derivative with cyclohexyl and m-tolyl groups on the nitrogen atoms. |

| Quinazolinone | Oxidative coupling with a 2-aminobenzamide. | A quinazolinone with a cyclohexyl or m-tolyl group at the 2-position. |

Construction of Stereochemically Defined Molecular Architectures

The stereoselective synthesis of molecules is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. Ketone scaffolds, including this compound, are valuable starting points for the construction of stereochemically defined architectures.

The carbonyl group of a ketone can be reduced to a hydroxyl group, creating a new stereocenter. The stereochemical outcome of this reduction can often be controlled by using chiral reducing agents or catalysts. For prochiral ketones like this compound, where the two faces of the carbonyl group are different, stereoselective reduction can lead to the formation of a single enantiomer of the corresponding alcohol. For instance, the reduction of acetophenone (B1666503) and other aromatic ketones using hairy root cultures of Daucus carota has been shown to produce the corresponding (S)-alcohols with high enantiomeric excess.

Furthermore, the α-position of a ketone can be functionalized stereoselectively. Asymmetric α-alkylation of ketones allows for the introduction of a new substituent at the α-carbon with control over the stereochemistry. While the direct asymmetric alkylation of ketones remains a challenge, methods involving the use of chiral auxiliaries or catalysts have been developed. For cyclic ketones, such as those with a cyclohexane ring, the conformational constraints of the ring can also influence the stereochemical outcome of reactions.

Contribution to Medicinal Chemistry Research as Synthetic Intermediates

The versatility of ketones as synthetic intermediates makes them highly valuable in medicinal chemistry for the development of new therapeutic agents.

Peptidyl fluoroalkyl ketones are a class of potent enzyme inhibitors, particularly for serine and cysteine proteases. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack by active site residues of enzymes.

The synthesis of peptidyl fluoroalkyl ketones often involves the preparation of a fluoroalkyl ketone building block, which is then incorporated into a peptide chain. While direct synthesis from this compound is not explicitly documented, general methods for preparing fluoroalkyl ketones from aryl ketones exist. For example, an aryl ketone can be α-halogenated and then subjected to a halogen-exchange reaction with a fluoride (B91410) source. Alternatively, a more complex synthetic route could involve the construction of the fluoroalkyl ketone moiety from a different starting material, which is then coupled with the cyclohexyl and m-tolyl groups.

Pleiotropic compounds, which can interact with multiple biological targets, are a promising strategy for treating complex multifactorial diseases like Alzheimer's disease. The synthesis of such compounds often involves the construction of a core scaffold that can be functionalized to interact with different targets.

A relevant synthetic strategy for potential pleiotropic compounds for Alzheimer's disease involves the use of a ketone as a key intermediate. For instance, a Boc-protected benzophenone (B1666685) has been used as a starting material to generate a pyrazole derivative. The synthesis involves the reaction of the ketone with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which is then cyclized with methylhydrazine to yield the pyrazole. The protecting group is then removed, and the resulting piperidine (B6355638) is alkylated to introduce further diversity. This pyrazole core can then serve as a scaffold for developing dual acetylcholinesterase (AChE) inhibitors and 5-HT receptor agonists, both of which are relevant targets in Alzheimer's disease therapy. The replacement of a cyclohexyl moiety with an m-tolyl group in some of these compounds has been shown to introduce triple activity towards AChE, 5-HT4, and 5-HT6 receptors. This highlights the potential of using this compound as a precursor for such pleiotropic agents.

| Compound Class | Therapeutic Target/Application | Synthetic Role of Ketone Intermediate |

| Peptidyl Fluoroalkyl Ketones | Serine and Cysteine Proteases | Precursor to the electrophilic fluoroalkyl ketone warhead. |

| Pleiotropic Compounds for Alzheimer's | Acetylcholinesterase, 5-HT Receptors | Starting material for the construction of a core heterocyclic scaffold (e.g., pyrazole). |

Preparation of Synthetic Ketogenic Compounds

The human body can utilize ketone bodies as an alternative energy source to glucose, a state known as ketosis. This metabolic state can be induced by a high-fat, low-carbohydrate ketogenic diet, fasting, or prolonged exercise. wikipedia.org The primary ketone bodies produced in the liver from the breakdown of fatty acids are acetoacetate (B1235776), (R)-β-hydroxybutyrate, and acetone. wikipedia.orgnih.gov These water-soluble molecules can cross the blood-brain barrier, providing energy to the brain when glucose levels are low. wikipedia.orglibretexts.org

In recent years, there has been growing interest in synthetic ketogenic compounds that can induce a state of ketosis without the need for strict dietary adherence. nih.gov These exogenous ketones aim to provide some of the therapeutic benefits associated with the ketogenic diet. nih.gov An example of such a compound is (±)-1,3-butanediol acetoacetate diester, which has been shown to increase blood ketone levels and has been studied for its potential to suppress seizure activity and slow cancer growth in animal models. nih.gov

The synthesis of such compounds is an emerging area of organic chemistry. nih.gov The core principle behind a synthetic ketogenic compound is that it can be metabolized in the body to yield one of the natural ketone bodies. For instance, ester-based compounds can be hydrolyzed to release acetoacetate or β-hydroxybutyrate.